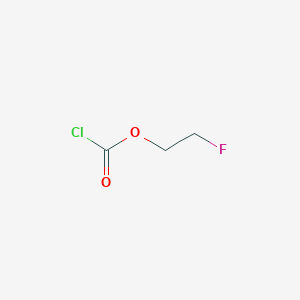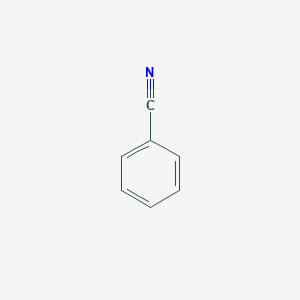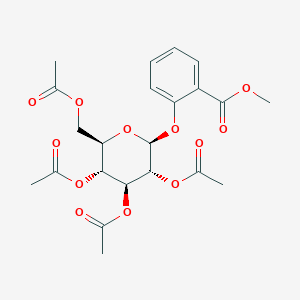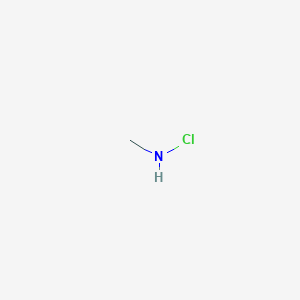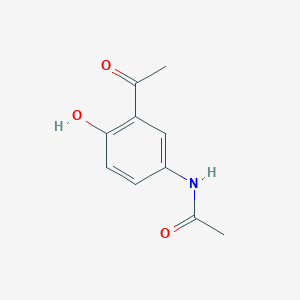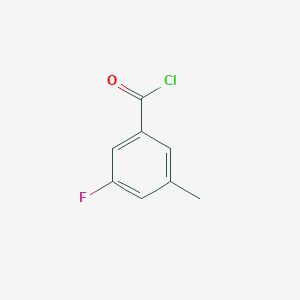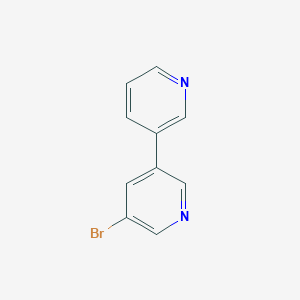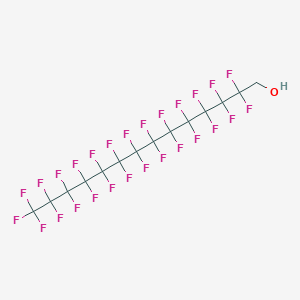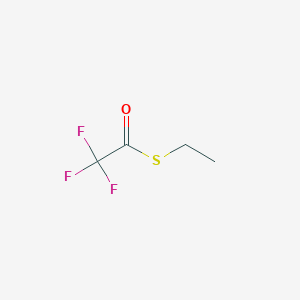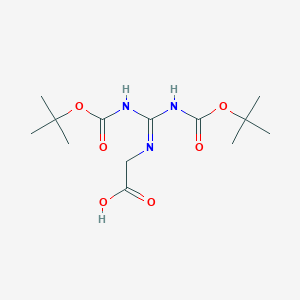
1,3-Di-Boc-2-(carboxymethyl)guanidine
Übersicht
Beschreibung
1,3-Di-Boc-2-(carboxymethyl)guanidine is a chemical compound that is part of the guanidine family, which has been shown to be significant in the field of molecular anion binding. The guanidine group is a functional moiety that is often incorporated into complex receptors due to its ability to interact with various molecular entities.
Synthesis Analysis
The synthesis of highly substituted guanidines, such as 1,3-Di-Boc-2-(carboxymethyl)guanidine, can be challenging due to the basicity of the guanidine group. However, recent advances have allowed for the creation of such compounds under mild conditions. One approach involves the use of carbamoyl isothiocyanates, which act as a protecting group throughout the synthesis process, simplifying purification and increasing the reactivity of the isothiocyanate, allowing for the formation of thiourea intermediates even with hindered amines. Subsequent coupling with a second amine using EDCI can yield 1,3-disubstituted and 1,1,3-trisubstituted guanidines through either stepwise or one-pot synthesis .
Molecular Structure Analysis
The molecular structure of guanidine derivatives has been characterized in various studies. For instance, the crystal structures of neutral guanidine and its co-crystals have been determined using single-crystal X-ray diffraction, providing valuable structural information about the free base guanidine in the solid state . Additionally, the molecular structure and acid/base properties of 1,2-dihydro-1,3,5-triazine derivatives, which are related to guanidine, have been elucidated by spectroscopic methods and X-ray diffraction .
Chemical Reactions Analysis
Guanidine derivatives participate in a variety of chemical reactions. For example, guanidine can react with substituted carbodiimides to form 1,2-dihydro-1,2,3-triazine derivatives . Moreover, guanidine hydrochloride has been used as an organocatalyst for the N-Boc protection of amino groups, demonstrating the versatility of guanidine compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of guanidine derivatives are crucial for their application in synthesis and other chemical processes. For instance, Boc-guanidine is soluble in most alcohols, esters, ketones, acetonitrile, and dichloromethane, but not in diethyl ether and hexane. It can be purified by crystallization from ethyl acetate and light petroleum . The stability of guanidine derivatives in various conditions is also an important consideration, as contact with acids can lead to decomposition .
Wissenschaftliche Forschungsanwendungen
Guanidine Synthesis Methods
- Improved Preparation Methods : Guanidines, including 1,3-Di-Boc-2-(carboxymethyl)guanidine, can be efficiently synthesized using N,N′-di-(tert-butoxycarbonyl)thiourea in the presence of mercuric chloride, providing a method for the formation of bis-Boc protected guanidine of amino compounds (Kim & Qian, 1993).
Synthesis Optimization
- Optimized Synthesis via Nitroguanidines : The synthesis of guanidines, including 1,3-Di-Boc-2-(carboxymethyl)guanidine, has been optimized using 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) as a reagent, providing a detailed protocol for guanidine preparation (Castillo-Meléndez & Golding, 2004).
Guanidine Modification and Functionalization
- Pharmacophoric Group Modification : The guanidine group, including in compounds like 1,3-Di-Boc-2-(carboxymethyl)guanidine, is essential in medicinal chemistry. An easy method for modifying the guanidine group in peptidic ligands, such as RGD-binding integrin ligands, has been provided, demonstrating selective modulation of subtype and a strategy for functionalization via the guanidine group (Kapp, Fottner, & Kessler, 2017).
Applications in Polymer Support Synthesis
- Polymer Support Synthesis : An efficient method for the N,N′-di(Boc)-protected guanidines containing piperazine and homopiperazine scaffolds has been developed under multi-step microwave irradiation. This protocol offers an efficient route to access highly functionalized guanidines (Chen, Tung, & Sun, 2012).
Conformational Analysis of Derivatives
- Conformational Analysis : The synthesis and conformational analysis of pyridin-2-yl guanidine derivatives, including N,N'-di-Boc protected and neutral analogues, have been reported, showing differences in their conformational behavior (Kelly et al., 2011).
Antibacterial Applications
- Antibacterial Cotton Fabrics : A tert-butoxycarbonyl (Boc) protected guanidine containing isocyanate group (IGUA-Boc) has been developed and bonded onto cotton fabric surfaces to fabricate antibacterial cotton fabrics. These fabrics retain their mechanical properties and demonstrate significant antibacterial rates against Escherichia coli and Staphylococcus aureus even after multiple laundering cycles (Cao et al., 2020).
Guanidine in Radio-Iodination
- Radio-Iodination of Proteins : N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate ([*I]SGMIB), useful in the radio-iodination of proteins and peptides that undergo internalization after binding, is synthesized using a tin precursor protected with Boc groups. This demonstrates the role of 1,3-Di-Boc-2-(carboxymethyl)guanidine in radio-iodination applications (Vaidyanathan & Zalutsky, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6/c1-12(2,3)21-10(19)15-9(14-7-8(17)18)16-11(20)22-13(4,5)6/h7H2,1-6H3,(H,17,18)(H2,14,15,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYJFQDYIMDGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584978 | |
| Record name | N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-Boc-2-(carboxymethyl)guanidine | |
CAS RN |
158478-76-3 | |
| Record name | N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[bis({[(tert-butoxy)carbonyl]amino})methylidene]amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



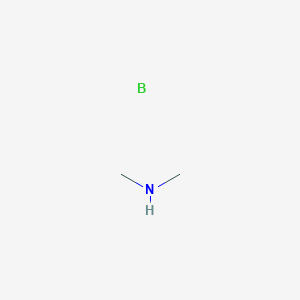
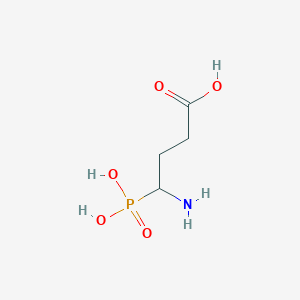
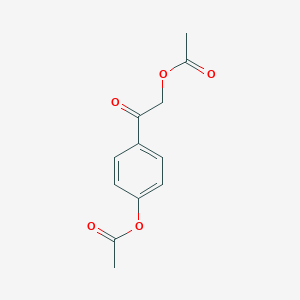
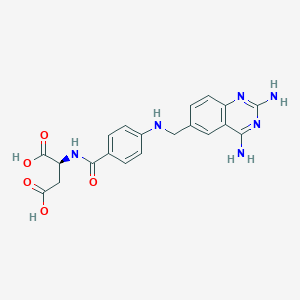
![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)
